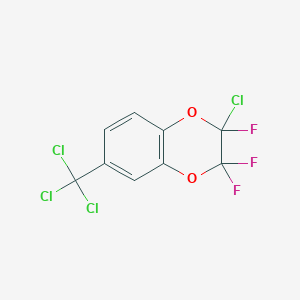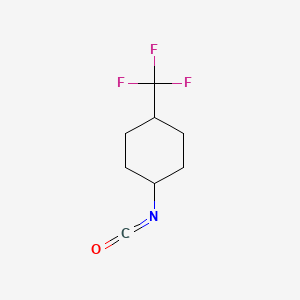
4-(Trifluoromethyl)cyclohexyl isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)cyclohexyl isocyanate is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further bonded to an isocyanate group. This compound is known for its reactivity and is widely used in various chemical syntheses and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-(Trifluoromethyl)cyclohexyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)cyclohexylamine with phosgene (COCl₂) to form the isocyanate . The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then decomposes to yield the desired isocyanate.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer phosgene substitutes such as oxalyl chloride. This method reduces the hazards associated with phosgene handling .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Trifluoromethyl)cyclohexyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to produce amines and carbon dioxide.
Common Reagents and Conditions:
Alcohols: React under mild conditions to form urethanes.
Water: Reacts readily at room temperature to form amines and carbon dioxide.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)cyclohexyl isocyanate is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the modification of biomolecules.
Medicine: Investigated for potential pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethyl)cyclohexyl isocyanate involves its reactivity as an electrophile. It readily reacts with nucleophiles such as alcohols and amines, forming stable urethane and urea linkages. These reactions are facilitated by the electron-withdrawing trifluoromethyl group, which enhances the electrophilicity of the isocyanate group .
Comparación Con Compuestos Similares
- 4-(Trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)benzyl isocyanate
Comparison: 4-(Trifluoromethyl)cyclohexyl isocyanate is unique due to the presence of the cyclohexyl ring, which imparts different steric and electronic properties compared to its phenyl and benzyl counterparts. This uniqueness makes it suitable for specific applications where these properties are advantageous .
Propiedades
IUPAC Name |
1-isocyanato-4-(trifluoromethyl)cyclohexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO/c9-8(10,11)6-1-3-7(4-2-6)12-5-13/h6-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCFXUZAOZELQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




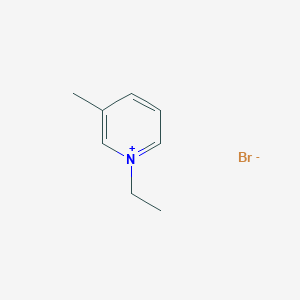
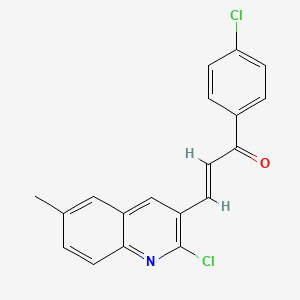

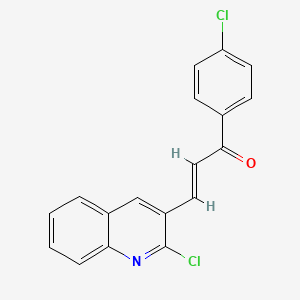
![N-(2-Amino-ethyl)-3-[4-(2-hydroxy-3-isopropylamino-propoxy)-phenyl]-propionamide](/img/structure/B6326032.png)



